molecular formula C13H24O5 B570664 (2R)-Octyl-alpha-hydroxyglutarate CAS No. 1391194-67-4

(2R)-Octyl-alpha-hydroxyglutarate

Cat. No.: B570664
CAS No.: 1391194-67-4
M. Wt: 260.3
InChI Key: UJZOKTKSGUOCCM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Octyl-2-Hydroxyglutarate typically involves the esterification of 2-Hydroxyglutarate with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of (2R)-Octyl-2-Hydroxyglutarate follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-Octyl-2-Hydroxyglutarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R)-Octyl-2-Hydroxyglutarate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: It is used to investigate the role of 2-Hydroxyglutarate in cellular metabolism and signaling.

    Medicine: It is used in cancer research to study the effects of IDH1 and IDH2 mutations on cellular processes.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

(2R)-Octyl-2-Hydroxyglutarate exerts its effects by inhibiting α-ketoglutarate-dependent dioxygenases. These enzymes are involved in various cellular processes, including DNA repair and histone modification. By inhibiting these enzymes, (2R)-Octyl-2-Hydroxyglutarate can alter cellular metabolism and signaling pathways, leading to changes in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    (2S)-Octyl-2-Hydroxyglutarate: The S-isomer of 2-Hydroxyglutarate.

    Octyl-2-Hydroxyglutarate: The non-chiral form of the compound.

    (2R)-Octyl-2-Hydroxyglutarate Sodium: The sodium salt form of the compound

Uniqueness

(2R)-Octyl-2-Hydroxyglutarate is unique due to its high cellular uptake and specific inhibition of α-ketoglutarate-dependent dioxygenases. This makes it particularly useful in studying the effects of IDH1 and IDH2 mutations in cancer cells .

Properties

IUPAC Name

(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOKTKSGUOCCM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2R)-Octyl-2-HG exert its anti-tumor effect in myelodysplastic syndromes (MDS)?

A: (2R)-Octyl-2-HG, a cell-permeable derivative of R-2-hydroxyglutarate (R-2HG), exhibits anti-tumor activity in MDS primarily by inducing a form of programmed cell death called necroptosis. [] The research suggests that (2R)-Octyl-2-HG increases the expression of RIPK1, a key protein involved in the necroptosis pathway. [] This increased RIPK1 then interacts with caspase 8, leading to the phosphorylation of MLKL and ultimately resulting in necroptosis. [] The study also observed that this necroptosis occurs earlier than apoptosis in MDS cells treated with (2R)-Octyl-2-HG. []

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